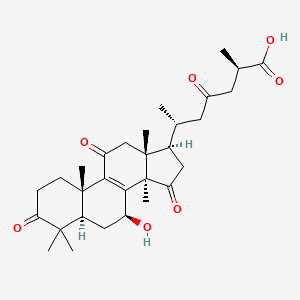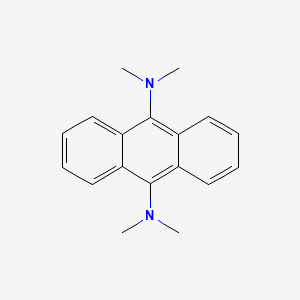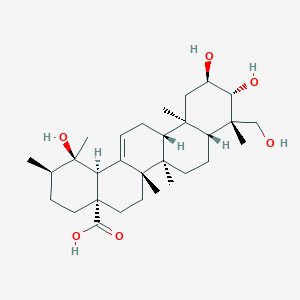
24-Hydroxytormentic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Hydroxytormentic acid is a natural product found in Trichodrymonia macrophylla, Drymonia macrophylla, and other organisms with data available.
Applications De Recherche Scientifique
Neuroprotection Against Cerebral Ischemia/Reperfusion Damage
24-Hydroxytormentic acid has demonstrated neuroprotective effects in cerebral ischemia/reperfusion (I/R) damage in rats. It was observed to reduce infarct volumes, brain water content, and neurological deficits. Its neuroprotective mechanism is attributed to its anti-apoptotic, antioxidant, and anti-inflammatory properties (Wang, Liu, & Liu, 2021).
Role in Cholesterol Metabolism
Research indicates that this compound is a metabolite of cholesterol, primarily formed in the brain. Its concentrations in cerebrospinal fluid (CSF) and plasma can serve as markers for altered cholesterol metabolism in the central nervous system (CNS). This highlights its potential role in neurological studies and disease diagnosis (Sidhu et al., 2015).
Agricultural Applications
In agriculture, this compound is studied for its potential in improving plant growth and yield under stress conditions. For example, its analog, salicylic acid, has been found to enhance growth and yield in wheat cultivars under salt stress, suggesting a similar potential for this compound in crop stress management (Arfan, Athar, & Ashraf, 2007).
Cosmetic and Dermatological Applications
Hydroxy acids, a category to which this compound belongs, are widely used in cosmetics and dermatological treatments. They are key ingredients in products for skin conditions like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis due to their beneficial effects on the skin (Kornhauser, Coelho, & Hearing, 2010).
Analytical and Environmental Chemistry
This compound is relevant in analytical chemistry for the study of hydroxyl radicals and their role in environmental processes. For example, its analogs have been used to investigate the electrogeneration of hydroxyl radicals, which are important in water purification and environmental remediation (Marselli et al., 2003).
Pharmacological Research
The compound is also significant in pharmacological research for the exploration of new drugs and treatments. Studies have isolated this compound and related compounds from plants like Paraboea glutinosa, indicating its potential in drug discovery (Wang et al., 2009).
Biotechnology and Biofuels
This compound is relevant in the production of hydroxy fatty acids, which are used in various industries, including food and cosmetics. These acids are synthesized using microbial fatty acid-hydroxylation enzymes, highlighting the biotechnological applications of this compound (Kim & Oh, 2013).
Propriétés
Formule moléculaire |
C30H48O6 |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23+,25+,26-,27-,28-,29-,30+/m1/s1 |
Clé InChI |
YCOKATFNRPZIIU-SRTWMZKRSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O |
Synonymes |
24-hydroxytormentic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


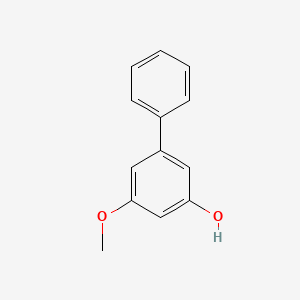
![4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-](/img/structure/B1252443.png)

![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)


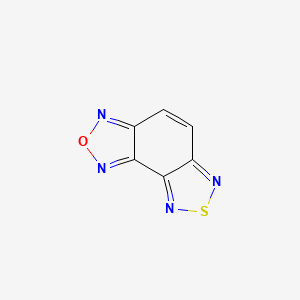
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)
![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide](/img/structure/B1252456.png)


